- Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarinSynthetic Communications, 1999, 29(14), 2435-2445,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

1H-1,3-benzodiazol-5-amine structure
Nome del prodotto:1H-1,3-benzodiazol-5-amine
1H-1,3-benzodiazol-5-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
-
- MDL: MFCD00465258
- Inchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- Chiave InChI: WFRXSXUDWCVSPI-UHFFFAOYSA-N
- Sorrisi: N1C2C(=CC=C(C=2)N)NC=1
Proprietà calcolate
- Massa esatta: 133.063997g/mol
- Carica superficiale: 0
- XLogP3: 1.1
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 0
- Massa monoisotopica: 133.063997g/mol
- Massa monoisotopica: 133.063997g/mol
- Superficie polare topologica: 54.7Ų
- Conta atomi pesanti: 10
- Complessità: 126
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.367
- Punto di fusione: 162.0 to 167.0 deg-C
- Punto di ebollizione: 222°C/3.5mmHg(lit.)
- Punto di infiammabilità: 273.2℃
- PSA: 54.70000
- LogP: 1.72630
- λmax: 300(EtOH)(lit.)
1H-1,3-benzodiazol-5-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: S26; S36/37/39
- RTECS:DD5785000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Room temperature
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
1H-1,3-benzodiazol-5-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24445-2.5g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 2.5g |
$38.0 | 2023-09-15 | |
Enamine | EN300-24445-5.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 5.0g |
$67.0 | 2023-02-14 | |
Enamine | EN300-24445-10.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 10.0g |
$126.0 | 2023-02-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2605-5G |
5-Aminobenzimidazole |
934-22-5 | >98.0%(GC) | 5g |
¥690.00 | 2024-04-15 | |
TRC | A630858-5g |
5-Aminobenzimidazole |
934-22-5 | 5g |
$ 184.00 | 2023-04-19 | ||
Enamine | EN300-57442-25.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 25.0g |
$241.0 | 2023-02-09 | |
abcr | AB156757-25 g |
1H-1,3-Benzimidazol-5-amine, 95%; . |
934-22-5 | 95% | 25g |
€304.80 | 2023-05-08 | |
Life Chemicals | F2158-1066-1g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262397-1 g |
5-Aminobenzimidazole, |
934-22-5 | >99% | 1g |
¥752.00 | 2023-07-11 | |
Ambeed | A453802-5g |
6-Aminobenzimidazole |
934-22-5 | 97% | 5g |
$34.0 | 2025-02-26 |
1H-1,3-benzodiazol-5-amine Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
Riferimento
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditionsChemical Engineering Journal (Amsterdam, 2017, 314, 328-335,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C
Riferimento
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to AnilinesScience (Washington, 2013, 342(6162), 1073-1076,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Riferimento
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal AgentsCombinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
Riferimento
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in waterGreen Chemistry, 2017, 19(14), 3400-3407,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
Riferimento
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of NitroarenesChemistry - A European Journal, 2018, 24(54), 14418-14424,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ; 5 min, rt
Riferimento
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room TemperatureJournal of Organic Chemistry, 2022, 87(2), 910-919,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
Riferimento
- Efficient and highly selective iron-catalyzed reduction of nitroarenesChemical Communications (Cambridge, 2011, 47(39), 10972-10974,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Riferimento
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
Riferimento
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitorJournal of Heterocyclic Chemistry, 2020, 57(1), 436-455,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
Riferimento
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in WaterACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C
Riferimento
- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactorReaction Chemistry & Engineering, 2019, 4(2), 346-350,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
Riferimento
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro GroupsOrganic Letters, 2005, 7(22), 5087-5090,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
Riferimento
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer ReactionChemistrySelect, 2017, 2(27), 8288-8295,
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
Riferimento
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromaticsNano-Structures & Nano-Objects, 2017, 10, 116-124,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
Riferimento
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamatesSynthesis, 2006, (19), 3316-3340,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine Letteratura correlata
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Borvornwat Toviwek,Jennifer Riley,Nicole Mutter,Mark Anderson,Lauren Webster,Irene Hallyburton,Duangkamol Gleeson,Kevin D. Read,M. Paul Gleeson RSC Med. Chem. 2022 13 1587
-
Fei Xing,Mengying Zhang,Ziqi Wang,Guohua Sun,Hongqing Niu,Dezhen Wu RSC Adv. 2019 9 33664
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Yifei Shi,Xinlin Tuo Mater. Adv. 2020 1 595
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4. A CO2-philic ferrocene-based porous organic polymer for solar-driven CO2 conversion from flue gasZhou Fang,Yuqi Wang,Yue Hu,Bing Yao,Zhizhen Ye,Xinsheng Peng J. Mater. Chem. A 2023 11 18272
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Jianwei Li,Guangcheng Zhang,Yao Yao,Zhanxin Jing,Lisheng Zhou,Zhonglei Ma RSC Adv. 2016 6 60094
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Fornitori consigliati
atkchemica
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

Purezza:99%
Quantità:100g
Prezzo ($):394.0